Propanamide, 2-(diethylamino)-2-methyl-
Description
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Structure
3D Structure
Properties
CAS No. |
21404-84-2 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(diethylamino)-2-methylpropanamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)8(3,4)7(9)11/h5-6H2,1-4H3,(H2,9,11) |
InChI Key |
DUTNJWYCYGWDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)(C)C(=O)N |
Origin of Product |
United States |
Context Within Chemical Literature
Searches for "Propanamide, 2-(diethylamino)-2-methyl-" primarily yield entries for structurally similar, but distinct, molecules. For example, information is available for compounds such as N,N-diethyl-2-methylpropanamide and N-[2-(diethylamino)ethyl]-2-methylpropanamide. uni.lunih.gov However, these compounds differ in the placement and nature of the diethylamino group, which would significantly alter their chemical properties and biological activities.
Similarly, related diamine structures like 2-diethylamino-2-methyl-propylamine are documented, but these lack the characteristic amide group of the requested compound. nih.gov The National Institute of Standards and Technology (NIST) Chemistry WebBook also contains data for related molecules like 2-methylpropanamide, but not for the specific diethylamino-substituted variant . nist.govnist.gov
Structural Features
The core structure of Propanamide, 2-(diethylamino)-2-methyl- consists of a propanamide backbone. This includes a three-carbon chain with a carbonyl group and an amino group forming the amide functional group. Key features include:
A methyl group at the second carbon position.
A diethylamino group also attached to the second carbon position, creating a quaternary carbon center.
This specific arrangement of functional groups defines its chemical identity, but without dedicated research, its reactivity, and potential applications remain speculative.
Crystallographic Investigations of Propanamide, 2 Diethylamino 2 Methyl and Analogues
Single Crystal X-ray Diffraction Studies
No single crystal X-ray diffraction studies for Propanamide, 2-(diethylamino)-2-methyl- have been found in a thorough review of existing literature. This foundational technique, which elucidates the precise three-dimensional arrangement of atoms in a crystalline solid, has been applied to analogous compounds, but not to the specific title compound.
Analysis of Crystal System and Space Group
As a direct consequence of the absence of single crystal X-ray diffraction data, the crystal system and space group for Propanamide, 2-(diethylamino)-2-methyl- remain undetermined. This information is fundamental to describing the symmetry and repeating unit of a crystal lattice.
Molecular Conformation and Intermolecular Interactions in Solid State
A detailed analysis of the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the solid state of Propanamide, 2-(diethylamino)-2-methyl- is not possible without crystallographic data. These studies provide crucial insights into how molecules pack in a crystal and the forces that govern their assembly.
Computational Chemistry Approaches for Molecular Understanding
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like Propanamide, 2-(diethylamino)-2-methyl-.
Geometry Optimization and Electronic Structure Calculations
The foundational step in most computational studies is geometry optimization. This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For Propanamide, 2-(diethylamino)-2-methyl-, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is subsequently analyzed. This includes the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. The molecular electrostatic potential (MEP) surface is often mapped to visualize the electron-rich and electron-deficient regions of the molecule. In Propanamide, 2-(diethylamino)-2-methyl-, the electronegative oxygen and nitrogen atoms are expected to be regions of high electron density, while the hydrogen atoms of the amino and methyl groups would be electron-deficient.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For Propanamide, 2-(diethylamino)-2-methyl-, the HOMO is likely localized on the electron-rich diethylamino and amide groups, while the LUMO may be distributed over the carbonyl group.
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO |
Vibrational Mode Assignments and Potential Energy Distribution (PED)
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies of a molecule and the corresponding motions of the atoms for each mode. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model.
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes. It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular vibrational mode. For Propanamide, 2-(diethylamino)-2-methyl-, this would allow for the precise assignment of characteristic vibrations, such as the C=O stretching of the amide group, the N-H stretching, and the various C-H and C-N stretching and bending modes.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). A high β value indicates a strong NLO response.
The NLO properties of Propanamide, 2-(diethylamino)-2-methyl- can be calculated using DFT. These calculations typically involve determining the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The presence of electron-donating (diethylamino) and electron-withdrawing (carbonyl) groups connected through a carbon framework can lead to intramolecular charge transfer, which is a key factor for enhancing NLO properties.
| NLO Parameter | Description |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. |
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted in terms of charge transfer and delocalization. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions.
For Propanamide, 2-(diethylamino)-2-methyl-, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. Natural Population Analysis (NPA) is used to calculate the charge distribution on each atom, providing a more chemically intuitive picture than other charge partitioning schemes.
Quantum Chemical Descriptors
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated. These descriptors provide quantitative measures of the molecule's reactivity and stability.
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).
These descriptors for Propanamide, 2-(diethylamino)-2-methyl- can be used to compare its reactivity with other related molecules and to understand its behavior in different chemical environments.
| Quantum Chemical Descriptor | Formula |
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = χ² / (2η) |
Ionization Potential and Electron Affinity
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that describe the energy required to remove an electron from a molecule and the energy released when a molecule gains an electron, respectively. They are crucial for understanding a molecule's reactivity and its behavior in electron transfer processes. These parameters are often calculated using methods like Density Functional Theory (DFT).
Ionization Potential (IP): A lower IP suggests that the molecule can be more easily oxidized. For Propanamide, 2-(diethylamino)-2-methyl-, this would relate to its stability and its potential to interact with oxidative species.
Electron Affinity (EA): A higher EA indicates a greater propensity to accept an electron and be reduced.
While specific calculated values for Propanamide, 2-(diethylamino)-2-methyl- are not documented in the available literature, these properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) within the framework of Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).
Chemical Hardness, Softness, and Electronegativity
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors, including hardness, softness, and electronegativity. These concepts help in predicting the stability and reactivity of a molecule.
Electronegativity (χ): This measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): Hardness is a measure of resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (IP - EA) / 2.
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates how easily the electron cloud of a molecule can be polarized.
These parameters are critical for understanding how Propanamide, 2-(diethylamino)-2-methyl- might interact with other molecules; for instance, whether it will participate in hard-hard or soft-soft interactions as described by Hard and Soft Acids and Bases (HSAB) theory.
Table 1: Conceptual DFT Reactivity Descriptors
| Parameter | Formula | Description |
|---|---|---|
| Electronegativity (χ) | (IP + EA) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 1 / η | The inverse of hardness; indicates polarizability. |
Electrophilicity and Nucleophilicity Indices
Further refining the picture of reactivity, electrophilicity and nucleophilicity indices predict whether a molecule will act as an electron acceptor (electrophile) or an electron donor (nucleophile).
Global Electrophilicity Index (ω): Introduced by Parr, this index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). A high electrophilicity index points to a good electrophile.
Nucleophilicity (N): While several definitions exist, nucleophilicity is often evaluated relative to a standard, indicating the electron-donating capability of a molecule.
For Propanamide, 2-(diethylamino)-2-methyl-, the presence of nitrogen and oxygen atoms with lone pairs suggests it would possess significant nucleophilic character. A computational analysis would quantify this and identify the most likely sites for electrophilic attack.
Molecular Modeling and Docking Studies (focused on molecular interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a small molecule, or ligand, might interact with a biological target, such as a protein receptor or an enzyme.
In a hypothetical docking study of Propanamide, 2-(diethylamino)-2-methyl-, researchers would:
Obtain or model the 3D structure of a relevant biological target (e.g., a voltage-gated sodium channel, a common target for local anesthetics).
Use docking software to place the 3D structure of Propanamide, 2-(diethylamino)-2-methyl- into the binding site of the target.
Score the different binding poses based on factors like binding energy and intermolecular interactions.
The results would reveal key interactions, such as hydrogen bonds between the amide group of the compound and amino acid residues in the target, or van der Waals interactions involving the diethylamino and methyl groups. This provides a structural basis for the molecule's potential biological activity.
Structure-Activity Relationship (SAR) Insights from Computational Data
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational data is invaluable for developing quantitative structure-activity relationship (QSAR) models.
For a series of compounds related to Propanamide, 2-(diethylamino)-2-methyl-, a QSAR study would involve:
Calculating a range of molecular descriptors (e.g., those from DFT, molecular weight, logP, polar surface area) for each compound.
Correlating these descriptors with experimentally measured biological activity using statistical methods.
The resulting model could predict, for example, that increasing the size of the alkyl groups on the amine might affect binding affinity or that modifying the amide linkage could alter metabolic stability. Such insights are crucial for rationally designing more effective or safer analogues.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. The Hirshfeld surface of a molecule is defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
An analysis for Propanamide, 2-(diethylamino)-2-methyl- would involve:
Generating dnorm maps: These maps highlight regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts like hydrogen bonds, while blue regions represent weaker contacts.
Creating 2D fingerprint plots: These plots summarize all the intermolecular interactions, providing quantitative percentages for different types of contacts (e.g., H···H, O···H, N···H).
Chemical Reactivity and Derivatization Strategies
Typical Amide Reactions
Amides are generally the least reactive of the carboxylic acid derivatives. acs.org This low reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which reduces the electrophilic character of the carbonyl carbon and makes the nitrogen a poor leaving group. libretexts.orgfuturelearn.com Despite this inherent stability, the amide group in Propanamide, 2-(diethylamino)-2-methyl- can participate in several characteristic reactions under specific, often forcing, conditions.
The most significant reaction of the amide functional group is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine. youtube.com This transformation can be achieved under either acidic or basic conditions, though it is generally a slow process requiring heat. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis : In the presence of a strong aqueous acid and heat, the carbonyl oxygen is protonated. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.combyjus.com The subsequent collapse of the tetrahedral intermediate results in the formation of 2-methyl-2-(diethylamino)propanoic acid and an ammonium (B1175870) salt. chemguide.co.uk
Base-Promoted Hydrolysis : Heating the compound with a strong aqueous base, such as sodium hydroxide (B78521), also induces hydrolysis. chemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.comtutorchase.com This process is considered base-promoted rather than catalyzed because a full equivalent of the base is consumed. libretexts.org The products are the carboxylate salt of the carboxylic acid (sodium 2-methyl-2-(diethylamino)propanoate) and the free amine. youtube.com It is noteworthy that tertiary amides are particularly resistant to hydrolysis compared to primary and secondary amides, a challenge that is a subject of study in enzymology. acs.orgresearchgate.net
| Condition | Carboxylic Acid Derivative Product | Amine Product |
|---|---|---|
| Acidic (e.g., HCl, H₂O, Heat) | 2-methyl-2-(diethylamino)propanoic acid | Ammonium chloride |
| Basic (e.g., NaOH, H₂O, Heat) | Sodium 2-methyl-2-(diethylamino)propanoate | Ammonia (B1221849) |
Direct acylation on the amide nitrogen is not possible for this tertiary amide. However, research has shown that tertiary carboxamides can be acylated on the carbonyl oxygen atom by reagents like benzoyl chloride in the presence of a promoter such as silver trifluoromethanesulfonate. rsc.org This reaction leads to the formation of a 1-acyloxyiminium salt intermediate, which is a highly reactive species. rsc.org While amides are generally poor acylating agents for reactions like the Friedel-Crafts acylation, specific activated amides have been shown to be effective under superelectrophilic activation conditions. acs.org
The amide group is a very poor leaving group, making direct nucleophilic acyl substitution reactions highly unfavorable. libretexts.orgfuturelearn.com Consequently, the primary nucleophilic substitution reaction for amides is hydrolysis. youtube.com To achieve the substitution of the amide group with other nucleophiles, a more practical strategy involves first hydrolyzing the amide to the corresponding carboxylic acid. The carboxylic acid can then be converted into a more reactive derivative, such as an acyl chloride or an acid anhydride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com These activated derivatives readily react with a wide range of nucleophiles to form new compounds like esters or other amides. masterorganicchemistry.com
Reactions Involving the Diethylamino Moiety
The tertiary amine of the diethylamino group provides a second site for chemical reactivity, distinct from the amide portion of the molecule.
Quaternization : As a tertiary amine, the nitrogen atom of the diethylamino group can react with alkyl halides (e.g., methyl iodide) in an SN2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium salt, which introduces a permanent positive charge and significantly alters the molecule's solubility and electronic properties.
N-Oxidation : The lone pair of electrons on the diethylamino nitrogen can be oxidized by reagents such as hydrogen peroxide (H₂O₂) or peroxy acids to form the corresponding N-oxide derivative.
Palladium-Catalyzed C–N Cleavage : Advanced synthetic methods have demonstrated that the C–N bonds of tertiary amines can be cleaved and functionalized. For instance, palladium-catalyzed reactions can achieve the N-acylation of tertiary amines with carboxylic acids, providing a pathway to synthesize different amides by cleaving one of the ethyl groups and attaching a new acyl group. acs.org Diethylamine itself is a widely used secondary amine in organic synthesis, participating in reactions like the Mannich reaction and alkylations. wikipedia.org
Synthesis of Novel Derivatives
The structure of Propanamide, 2-(diethylamino)-2-methyl- serves as a scaffold that can be systematically modified to generate novel derivatives. Such derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.gov
The synthesis of new analogues can be achieved by altering different components of the parent molecule.
Modification of the Diethylamino Group : The N,N-diethyl moiety can be replaced with other dialkyl, alkyl-aryl, or cyclic amine groups (e.g., piperidine, morpholine). This is typically achieved by using a different secondary amine during the initial amidation step of the synthesis.
Alteration of the α-Carbon Substituents : The two methyl groups at the α-position can be replaced. For example, starting with a different α,α-disubstituted amino acid would lead to analogues with varied steric bulk or functionality at this position.
Variation of the Amide : While the parent compound is a tertiary amide, related secondary or primary amides could be synthesized by reacting the corresponding acid chloride with ammonia or a primary amine, respectively.
These synthetic strategies allow for the fine-tuning of the molecule's physicochemical properties.
Incorporation into Complex Molecular Architectures
Propanamide, 2-(diethylamino)-2-methyl-, as a sterically hindered α,α-disubstituted α-amino amide, presents unique challenges and opportunities in the synthesis of complex molecular architectures. While specific documented examples of its direct incorporation are not prevalent in widely available scientific literature, its structural motifs suggest several potential derivatization strategies. These strategies are based on the known reactivity of related α,α-disubstituted α-amino acids and their derivatives, which are recognized as valuable precursors for bioactive compounds and modifiers of peptide conformations. researchgate.netnih.gov The synthesis of such compounds is an area of active research, with a focus on overcoming the steric hindrance inherent in these molecules. researchgate.netnih.gov
The primary sites for chemical reactivity on Propanamide, 2-(diethylamino)-2-methyl- are the amide and the tertiary amine functionalities. These groups allow for a range of chemical transformations, making the compound a potential building block for more complex structures. The general strategies applicable to this class of compounds include, but are not limited to, amide bond formation, N-alkylation, and reactions involving the α-carbon, although the latter is sterically hindered in this specific molecule.
Research into the broader class of α-amino amides indicates their utility as building blocks for the synthesis of various heterocyclic compounds and as ligands for metal catalysts. nih.gov The replacement of an α-halogen atom with a nitrogen nucleophile is a common method for the synthesis of α-amino amides. nih.gov While Propanamide, 2-(diethylamino)-2-methyl- does not have a halogen, its synthesis would likely involve related methodologies.
The table below outlines potential derivatization strategies for Propanamide, 2-(diethylamino)-2-methyl- based on the known reactivity of analogous α,α-disubstituted α-amino amides and related compounds.
| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Structure/Functionality |
| Amide N-H | Deprotonation followed by Alkylation/Arylation | Strong base (e.g., NaH, n-BuLi), followed by an alkyl or aryl halide | N-substituted amide |
| Amide C=O | Reduction | Strong reducing agents (e.g., LiAlH4) | Diamine |
| Amide C=O | Hydrolysis | Acid or base catalysis | α-(diethylamino)-α-methylpropanoic acid and ammonia |
| Tertiary Amine | Oxidation | Oxidizing agents (e.g., H2O2, m-CPBA) | N-oxide |
| Tertiary Amine | Quarternization | Alkyl halides (e.g., CH3I) | Quaternary ammonium salt |
Recent advancements in the synthesis of α,α-disubstituted α-amino acids include innovative approaches such as synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies. nih.gov These methods are continually expanding the toolbox for chemists to incorporate sterically demanding fragments into larger molecules. Furthermore, studies on the reactions of α-amino acids and their esters with high-valent transition metal halides have revealed pathways to coordination complexes and other activated species, which could be potential intermediates for further functionalization. rsc.org
Although direct, detailed research findings on the incorporation of Propanamide, 2-(diethylamino)-2-methyl- into complex molecular architectures are limited in the public domain, the general principles of reactivity for α,α-disubstituted α-amino amides provide a framework for its potential applications in synthetic chemistry. The development of novel synthetic methods will likely enable the future use of this and similar sterically hindered building blocks in the creation of complex and potentially bioactive molecules.
Applications in Chemical Research and Advanced Materials
Role as Synthetic Intermediates in Organic Synthesis
There is currently no available scientific literature that documents the use of Propanamide, 2-(diethylamino)-2-methyl- as a synthetic intermediate in organic synthesis. While related propanamide structures are sometimes utilized as building blocks in the creation of more complex molecules, such as pharmaceuticals, no specific synthetic routes or applications have been published for this particular compound.
Utility as Reagents in Chemical Reactions
An extensive search of chemical literature and databases did not yield any specific examples of Propanamide, 2-(diethylamino)-2-methyl- being used as a reagent in chemical reactions. Its potential utility in this capacity has not been explored or reported in the available research.
Research on Molecular Interactions with Biological Systems (Mechanistic Studies)
There are no published mechanistic studies detailing the molecular interactions of Propanamide, 2-(diethylamino)-2-methyl- with biological systems. While research exists for other propanamide derivatives, which have been investigated for their potential pharmacological activities, this specific compound has not been the subject of such research. ontosight.ai
Potential in Materials Science and Polymer Chemistry
No research has been published detailing the potential or application of Propanamide, 2-(diethylamino)-2-methyl- in the fields of materials science and polymer chemistry. Although some complex propanamide derivatives are explored for their optical or electronic properties, this specific molecule is not mentioned in that context. ontosight.aiontosight.ai
Application as Macroinitiators in Polymerization
There is no evidence in the scientific literature to suggest that Propanamide, 2-(diethylamino)-2-methyl- has been used or investigated as a macroinitiator in polymerization processes. Research into polymerization often involves related structures like poly(2-acrylamido-2-methyl-1-propanamide) (PAMPA), but not the specific compound . researchgate.net
Application in Sensing and Probing Technologies
The potential application of Propanamide, 2-(diethylamino)-2-methyl- in the development of sensing and probing technologies has not been reported. While complex molecules containing a propanamide moiety have been investigated for their fluorescent or optical properties for use in sensors, no such research exists for this compound. ontosight.ai
Corrosion Inhibition Studies
There are no specific studies on the use of Propanamide, 2-(diethylamino)-2-methyl- as a corrosion inhibitor. The field of corrosion inhibition does include research on various organic compounds, including other amides and amines, but this particular molecule has not been a subject of investigation in this area.
Future Directions in Research on Propanamide, 2 Diethylamino 2 Methyl
Development of Novel Synthetic Methodologies
The synthesis of sterically hindered amides, particularly those with a quaternary carbon adjacent to the carbonyl group, presents a significant challenge in organic chemistry. Future research could focus on developing efficient and high-yielding synthetic routes to Propanamide, 2-(diethylamino)-2-methyl-.
Potential Synthetic Strategies:
Classical Amidation: A foundational approach would involve the reaction of 2-(diethylamino)-2-methylpropanoyl chloride with ammonia (B1221849). The synthesis of the prerequisite acid chloride from the corresponding carboxylic acid would be a critical step.
Modern Coupling Reagents: Traditional amide bond formation often requires harsh conditions or the use of stoichiometric coupling agents that can be toxic and produce significant waste. acs.org Investigating modern, more sustainable methods is a key research direction. Biocatalysis, using enzymes like lipases, has emerged as an environmentally benign alternative for forming secondary and tertiary amides. acs.org
Advanced Electrochemical Methods: A promising frontier is the use of electrosynthesis. For instance, a convergent paired electrolysis method has been developed for the one-pot synthesis of tertiary amides from organic trichlorides and tertiary amines, incorporating oxygen from the air. acs.org Adapting such a methodology could provide a novel and efficient route to the target compound.
Alternative Precursors: Research into the synthesis of tertiary amides from non-carboxylic acid precursors is expanding. One such method involves the reaction of amines with potassium acyltrifluoroborates (KATs), which can proceed without traditional coupling agents and is suitable for preparing sterically hindered amides. rsc.orgacs.org Exploring the feasibility of using a KAT precursor for Propanamide, 2-(diethylamino)-2-methyl- would be a valuable endeavor.
In-depth Mechanistic Studies of Chemical Reactions
The unique structure of Propanamide, 2-(diethylamino)-2-methyl-, with its adjacent amide and tertiary amine functionalities, suggests that it could exhibit interesting reactivity. Detailed mechanistic studies would be crucial to understanding and harnessing its chemical behavior.
Areas for Mechanistic Investigation:
Amide Bond Cleavage: Amide bonds are notoriously stable, often requiring harsh acidic or basic conditions for hydrolysis. acs.org However, the presence of the neighboring diethylamino group could influence this stability. Mechanistic studies could explore if this group participates in an intramolecular catalysis of amide bond cleavage, potentially via an oxazolinium ion intermediate, a mechanism observed in the acid-catalyzed cleavage of certain peptide bonds. acs.orgacs.orgnih.gov The design of experiments to trap intermediates and conduct kinetic analyses would be essential. acs.orgnih.gov
Reductive Functionalization: The reduction of amides is a powerful tool in synthesis. orgsyn.orgnih.govfrontiersin.org Future work could investigate the selective reduction of the amide in Propanamide, 2-(diethylamino)-2-methyl-. For example, using reagents like Schwartz's reagent (Cp₂Zr(H)Cl) can convert tertiary amides to aldehydes under mild conditions. orgsyn.org Studying the chemoselectivity of such a reaction in the presence of the tertiary amine would provide valuable synthetic insights.
Site-Selective Reactions: A significant challenge in modern chemistry is the site-selective functionalization of complex molecules. nih.gov Research could explore whether the amide or the tertiary amine group in Propanamide, 2-(diethylamino)-2-methyl- can be selectively targeted. Catalytic systems, such as those using molybdenum(VI) for amide modification, could be investigated for their ability to differentiate between the two nitrogen-containing functional groups. nih.gov
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers a powerful, predictive lens through which to study molecules before engaging in extensive laboratory work. For a novel compound like Propanamide, 2-(diethylamino)-2-methyl-, computational modeling would be an invaluable first step in characterizing its potential properties and reactivity.
Prospective Computational Studies:
Structure and Energetics: Initial studies would likely involve using Density Functional Theory (DFT) to determine the molecule's preferred conformation, bond lengths, bond angles, and rotational energy barriers. A key area of interest would be the planarity of the amide bond, which is crucial to its stability, and how the bulky substituents at the alpha-carbon affect it.
Predicting Reactivity: Computational models can predict the likelihood of various chemical events. For instance, models have been developed to predict the protonation sites on amides, which is critical for understanding their reactivity in biological and synthetic contexts. researchgate.net For this specific molecule, modeling could determine whether protonation is more likely to occur at the amide oxygen, the amide nitrogen, or the tertiary amine nitrogen under different conditions.
Reaction Rate Prediction: There is growing interest in using machine learning and quantitative structure-property relationships (QSPR) to predict the rates of chemical reactions. pnas.orgnih.govresearchgate.net By calculating various molecular descriptors for Propanamide, 2-(diethylamino)-2-methyl- and its potential reactants, it may be possible to predict its reactivity in amide coupling reactions or other transformations. pnas.orgresearchgate.net This approach could streamline the process of discovering new reactions and applications. pnas.org
Exploration of New Research Applications
While no applications for Propanamide, 2-(diethylamino)-2-methyl- are currently established, its structure suggests several avenues for future exploration in materials science and medicinal chemistry.
Potential Application Areas:
Ligand in Coordination Chemistry: The presence of both a hard amide oxygen donor and a soft tertiary amine nitrogen donor could make this compound an interesting bidentate or monodentate ligand for various metal centers. Cobalt complexes with amide-containing ligands, for example, have been studied for their catalytic activity in oxygen reduction reactions. mdpi.com Future research could involve synthesizing metal complexes with Propanamide, 2-(diethylamino)-2-methyl- and evaluating their catalytic or material properties.
Building Block for Bioactive Molecules: The amide functional group is a cornerstone of many pharmaceutical compounds. numberanalytics.com Although this specific molecule has no known biological activity, compounds with similar substructures, such as N-(2-(diethylamino)ethyl)amides, have been investigated for a range of pharmacological properties. ontosight.aiontosight.ainih.gov The unique steric and electronic environment of Propanamide, 2-(diethylamino)-2-methyl- could be exploited in drug design, potentially serving as a scaffold for creating new therapeutic agents. nih.gov
Monomer for Novel Polymers: Amides are the repeating unit in important polymers like polyamides (e.g., Nylon). numberanalytics.com The bifunctional nature of Propanamide, 2-(diethylamino)-2-methyl- could potentially allow it to be incorporated into novel polymer backbones. The pendant diethylamino group could impart unique properties to the resulting material, such as altered solubility, pH-responsiveness, or metal-coordinating abilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
